Cas no 1261771-21-4 ((1-Fluoronaphthalen-2-yl)methanol)

(1-Fluoronaphthalen-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- (1-Fluoronaphthalen-2-yl)methanol
- 1-Fluoronaphthalene-2-methanol
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- MDL: MFCD18412322
- インチ: 1S/C11H9FO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2
- InChIKey: PSYSKHLYDSBUJS-UHFFFAOYSA-N
- ほほえんだ: FC1=C(CO)C=CC2C=CC=CC=21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 20.2
(1-Fluoronaphthalen-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D555824-1g |
(1-Fluoronaphthalen-2-yl)methanol |
1261771-21-4 | 95% | 1g |
$650 | 2024-06-05 | |
Alichem | A219001199-1g |
1-Fluoronaphthalene-2-methanol |
1261771-21-4 | 98% | 1g |
1,600.75 USD | 2021-06-15 | |
Alichem | A219001199-250mg |
1-Fluoronaphthalene-2-methanol |
1261771-21-4 | 98% | 250mg |
748.00 USD | 2021-06-15 | |
Alichem | A219001199-500mg |
1-Fluoronaphthalene-2-methanol |
1261771-21-4 | 98% | 500mg |
1,029.00 USD | 2021-06-15 | |
eNovation Chemicals LLC | D555824-1g |
(1-Fluoronaphthalen-2-yl)methanol |
1261771-21-4 | 95% | 1g |
$650 | 2025-02-21 | |
eNovation Chemicals LLC | D555824-1g |
(1-Fluoronaphthalen-2-yl)methanol |
1261771-21-4 | 95% | 1g |
$650 | 2025-02-25 |
(1-Fluoronaphthalen-2-yl)methanol 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
(1-Fluoronaphthalen-2-yl)methanolに関する追加情報
Introduction to (1-Fluoronaphthalen-2-yl)methanol (CAS No. 1261771-21-4)
The compound (1-fluoronaphthalen-2-yl)methanol, identified by the CAS registry number 1261771-21-4, is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the family of naphthols, which are derivatives of naphthalene with hydroxyl groups attached. The presence of a fluorine atom at the 1-position of the naphthalene ring introduces unique electronic and structural properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of fluorinated aromatic compounds like (1-fluoronaphthalen-2-yl)methanol in drug discovery and material science. Fluorine substitution is known to enhance lipophilicity and metabolic stability, which are critical factors in designing bioactive molecules. Researchers have explored the synthesis of this compound through various methods, including nucleophilic aromatic substitution and directed metallation, aiming to optimize its production efficiency and purity.
The structure of (1-fluoronaphthalen-2-yl)methanol consists of a naphthalene ring system with a fluorine atom at position 1 and a hydroxymethyl group (-CH₂OH) at position 2. This arrangement creates a rigid framework with specific electronic interactions that influence its reactivity and solubility. The hydroxymethyl group adds hydrophilic properties, making it suitable for applications where both lipophilic and hydrophilic interactions are required.
In terms of applications, (1-fluoronaphthalen-2-yl)methanol has shown promise in the development of fluorescent sensors and optoelectronic materials. Its ability to undergo various chemical transformations, such as oxidation and coupling reactions, further expands its utility in organic synthesis. For instance, recent research has demonstrated its use as an intermediate in the synthesis of complex heterocyclic compounds with potential pharmacological activity.
The synthesis of (1-fluoronaphthalen-2-yl)methanol typically involves the fluorination of naphthol derivatives followed by methylation or hydroxylation steps. These processes require precise control over reaction conditions to ensure high yields and product quality. Advances in catalytic methods and green chemistry have also contributed to more sustainable pathways for its production.
From an environmental perspective, understanding the fate and transport of (1-fluoronaphthalen-2-yl)methanol in natural systems is crucial for assessing its potential ecological impact. Studies have indicated that its persistence in aquatic environments is influenced by factors such as pH, temperature, and microbial activity. These findings are essential for guiding safe handling practices and regulatory frameworks.
In conclusion, (1-fluoronaphthalen-2-yl)methanol (CAS No. 1261771-21-) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with ongoing research into its synthesis and applications, position it as an important building block in modern chemistry. As scientific advancements continue to unfold, this compound is expected to play an even more significant role in innovation across various industries.
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